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Compound of Interest

Compound Name: Dihydroxyfumaric acid

Cat. No.: B579031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydroxyfumaric acid (DHF), a dicarboxylic acid with a central carbon-carbon double bond

and two hydroxyl groups, serves as a versatile precursor for the synthesis of a variety of

derivatives with significant potential in medicinal chemistry and materials science. Its

derivatives, including esters, amides, and silyl ethers, have garnered interest due to their

biological activities, which include antioxidant and anti-inflammatory properties. This document

provides detailed protocols for the synthesis of key dihydroxyfumaric acid derivatives,

presents quantitative data for characterization, and illustrates a relevant biological signaling

pathway.

Data Presentation: Synthesis and Characterization
of Dihydroxyfumaric Acid Derivatives
The following tables summarize the synthesis of representative dihydroxyfumaric acid
derivatives, including reaction conditions, yields, and key characterization data.

Table 1: Synthesis of Dimethyl 2,3-Dihydroxyfumarate
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Starting
Material

Reagents Solvent
Reaction
Time

Temperatur
e (°C)

Yield (%)

Dihydroxyfum

aric Acid

Methanol,

Sulfuric Acid

(catalytic)

Methanol 12 hours 65 (Reflux) 85-95

Dihydroxyfum

aric Acid

Diazomethan

e
Diethyl Ether 1 hour 0 to RT >95

Table 2: Characterization Data for Dimethyl 2,3-Dihydroxyfumarate

Technique Data

¹H NMR (CDCl₃, 400 MHz) δ 3.85 (s, 6H, 2 x OCH₃), 5.80 (s, 2H, 2 x OH)

¹³C NMR (CDCl₃, 100 MHz) δ 52.8 (OCH₃), 145.2 (C=C), 168.5 (C=O)

FT-IR (KBr, cm⁻¹)
3400-3200 (br, OH), 1735 (C=O, ester), 1650

(C=C)

MS (ESI) m/z 177.04 [M+H]⁺

Melting Point 156-158 °C

Table 3: Synthesis of N,N'-Diethyl-2,3-dihydroxyfumaramide

Starting
Material

Reagents Solvent
Reaction
Time

Temperatur
e (°C)

Yield (%)

Dimethyl 2,3-

dihydroxyfum

arate

Ethylamine

(70% in H₂O)
Ethanol 24 hours

Room

Temperature
70-80

Table 4: Characterization Data for N,N'-Diethyl-2,3-dihydroxyfumaramide
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Technique Data

¹H NMR (DMSO-d₆, 400 MHz)
δ 1.05 (t, 6H, 2 x CH₃), 3.20 (q, 4H, 2 x CH₂),

7.85 (br s, 2H, 2 x NH), 9.50 (br s, 2H, 2 x OH)

¹³C NMR (DMSO-d₆, 100 MHz)
δ 14.5 (CH₃), 34.0 (CH₂), 148.0 (C=C), 165.0

(C=O, amide)

FT-IR (KBr, cm⁻¹)
3350 (N-H), 3200 (br, OH), 1640 (C=O, amide

I), 1550 (N-H bend, amide II)

MS (ESI) m/z 203.11 [M+H]⁺

Melting Point >200 °C (decomposes)

Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2,3-
Dihydroxyfumarate via Acid-Catalyzed Esterification
Materials:

Dihydroxyfumaric acid (1.48 g, 10 mmol)

Anhydrous Methanol (50 mL)

Concentrated Sulfuric Acid (0.5 mL)

Sodium Bicarbonate (saturated aqueous solution)

Anhydrous Magnesium Sulfate

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

To a 100 mL round-bottom flask containing a magnetic stir bar, add dihydroxyfumaric acid
(1.48 g, 10 mmol) and anhydrous methanol (50 mL).

Stir the suspension and carefully add concentrated sulfuric acid (0.5 mL).
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Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with

continuous stirring for 12 hours.

After cooling to room temperature, remove the methanol under reduced pressure using a

rotary evaporator.

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL)

and brine (30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to

afford dimethyl 2,3-dihydroxyfumarate as a white crystalline solid.

Protocol 2: Synthesis of N,N'-Diethyl-2,3-
dihydroxyfumaramide
Materials:

Dimethyl 2,3-dihydroxyfumarate (1.76 g, 10 mmol)

Ethylamine (70% aqueous solution, 5.0 mL, ~50 mmol)

Ethanol (20 mL)

Round-bottom flask (50 mL), magnetic stirrer.

Procedure:

In a 50 mL round-bottom flask, dissolve dimethyl 2,3-dihydroxyfumarate (1.76 g, 10 mmol) in

ethanol (20 mL).

To the stirred solution, add the 70% aqueous solution of ethylamine (5.0 mL).
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Seal the flask and stir the reaction mixture at room temperature for 24 hours. A white

precipitate will form.

Collect the precipitate by vacuum filtration.

Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

Dry the product under vacuum to obtain N,N'-diethyl-2,3-dihydroxyfumaramide as a white

powder.

Protocol 3: Synthesis of Bis(trimethylsilyl) 2,3-
bis(trimethylsilyloxy)fumarate
Materials:

Dihydroxyfumaric acid (1.48 g, 10 mmol)

Anhydrous Pyridine (20 mL)

Chlorotrimethylsilane (TMCS) (5.1 mL, 40 mmol)

Anhydrous Diethyl Ether

Schlenk flask (100 mL), magnetic stirrer, dropping funnel.

Procedure:

To a flame-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add

dihydroxyfumaric acid (1.48 g, 10 mmol) and anhydrous pyridine (20 mL).

Cool the mixture to 0 °C in an ice bath.

Add chlorotrimethylsilane (5.1 mL, 40 mmol) dropwise via a dropping funnel over 30 minutes

with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 4 hours.
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A white precipitate of pyridinium hydrochloride will form. Remove the precipitate by filtration

under an inert atmosphere.

Wash the precipitate with anhydrous diethyl ether (2 x 10 mL).

Combine the filtrate and washings and remove the solvent and excess TMCS under reduced

pressure.

The resulting oily residue is the crude bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)fumarate,

which can be used in subsequent reactions without further purification.

Visualizations
Antioxidant Mechanism: DPPH Radical Scavenging
Dihydroxyfumaric acid and its derivatives can act as antioxidants by donating a hydrogen

atom to free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This process neutralizes

the radical and terminates the radical chain reaction.

Dihydroxyfumaric Acid Derivative (R-OH) R-O• H• donation

DPPH• (Purple) DPPH-H (Yellow) H• acceptance

Click to download full resolution via product page

Caption: DPPH radical scavenging by a DHF derivative.

Signaling Pathway: Nrf2 Activation by Fumaric Acid
Esters
Fumaric acid esters, which share structural similarities with dihydroxyfumaric acid esters, are

known to activate the Nrf2 signaling pathway. This pathway is a key regulator of the cellular

antioxidant response.
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Caption: Activation of the Nrf2 pathway by fumaric acid esters.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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